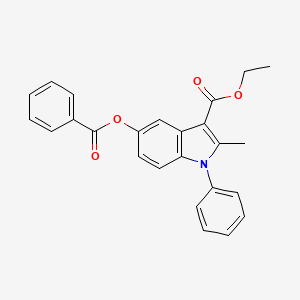

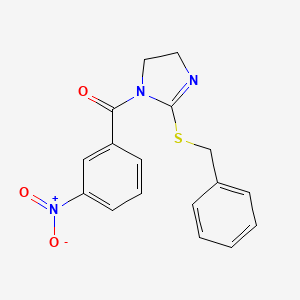

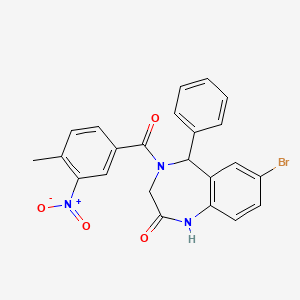

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as BMIPP, is a synthetic compound that belongs to the class of indole derivatives. BMIPP has been extensively studied for its potential applications in scientific research, particularly in the field of cardiology.

Mécanisme D'action

The mechanism of action of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the uptake of the compound by myocardial cells and its subsequent metabolism. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is taken up by the cells via the same transport system that is responsible for the uptake of natural fatty acids. Once inside the cells, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is metabolized by beta-oxidation, a process that is similar to the metabolism of natural fatty acids. The metabolism of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate generates a radioactive signal that can be detected using imaging techniques.

Biochemical and Physiological Effects

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to have a high affinity for myocardial cells and to be rapidly metabolized by these cells. The compound has a long half-life, which allows for the imaging of myocardial metabolism over an extended period of time. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

The use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate as a radiopharmaceutical agent has several advantages for lab experiments. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate allows for the non-invasive imaging of myocardial metabolism, which can provide valuable information about the function of the heart. The compound is also relatively easy to synthesize and has a long shelf-life, making it a convenient tracer for research purposes.

However, there are also some limitations to the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments. The compound has a relatively low uptake rate compared to natural fatty acids, which can limit its sensitivity for detecting areas of myocardial ischemia or infarction. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate also has a relatively high background signal, which can make it difficult to distinguish between normal and abnormal myocardial tissue.

Orientations Futures

There are several future directions for the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in scientific research. One potential application is the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for the early detection of myocardial ischemia or infarction. Another potential application is the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for the assessment of myocardial metabolism in patients with heart disease. Additionally, the development of new imaging techniques that can improve the sensitivity and specificity of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate imaging could further enhance its usefulness in scientific research.

Conclusion

In conclusion, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cardiology. The compound has a unique mechanism of action and has been shown to be safe and well-tolerated in humans. While there are some limitations to the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments, the compound has several advantages that make it a valuable tracer for research purposes. With continued research and development, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has the potential to provide valuable insights into the function of the heart and the mechanisms of heart disease.

Méthodes De Synthèse

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-methylindole with benzoyl chloride, followed by the reaction of the resulting compound with ethyl chloroformate and potassium carbonate. The final product is obtained by reacting the intermediate compound with ethyl alcohol and hydrochloric acid. The purity and yield of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be improved by using column chromatography and recrystallization techniques.

Applications De Recherche Scientifique

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been widely used in scientific research as a radiopharmaceutical agent for imaging cardiac function. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a fatty acid analogue that is taken up by myocardial cells and metabolized in a manner similar to that of natural fatty acids. This property makes ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate an ideal tracer for imaging myocardial metabolism and identifying areas of myocardial ischemia or infarction.

Propriétés

IUPAC Name |

ethyl 5-benzoyloxy-2-methyl-1-phenylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-3-29-25(28)23-17(2)26(19-12-8-5-9-13-19)22-15-14-20(16-21(22)23)30-24(27)18-10-6-4-7-11-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHFCQYCOQHOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/no-structure.png)

![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2849968.png)

![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)